molecular formula C11H21NO2 B12608051 ethyl (2R)-2-(cyclopentylamino)butanoate CAS No. 876126-61-3

ethyl (2R)-2-(cyclopentylamino)butanoate

Cat. No.: B12608051
CAS No.: 876126-61-3
M. Wt: 199.29 g/mol
InChI Key: YTRHJKHXNQGZLA-SNVBAGLBSA-N
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Description

Ethyl (2R)-2-(cyclopentylamino)butanoate is a chiral ester derivative characterized by a cyclopentylamino substituent at the second carbon of the butanoate backbone and an ethyl ester group. Its stereochemistry (R-configuration at C2) and cyclopentyl group contribute to unique physicochemical properties, such as lipophilicity and steric bulk, which influence its reactivity and biological interactions .

Properties

CAS No.

876126-61-3

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl (2R)-2-(cyclopentylamino)butanoate

InChI

InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)12-9-7-5-6-8-9/h9-10,12H,3-8H2,1-2H3/t10-/m1/s1

InChI Key

YTRHJKHXNQGZLA-SNVBAGLBSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC)NC1CCCC1

Canonical SMILES

CCC(C(=O)OCC)NC1CCCC1

Origin of Product

United States

Preparation Methods

Synthesis via Amino Acid Derivative

One common method involves the synthesis from an amino acid derivative, specifically starting from $$ (2R)-2-aminobutyric $$ acid.

Reagents Required:

  • $$ (2R)-2-aminobutyric $$ acid
  • Cyclopentylamine
  • Ethanol
  • Acid catalyst (e.g., sulfuric acid)

Procedure:

  • Esterification Reaction:

    • Mix $$ (2R)-2-aminobutyric $$ acid with ethanol in the presence of an acid catalyst.
    • Heat the mixture under reflux to facilitate the formation of the ethyl ester.
  • Amine Coupling:

    • Add cyclopentylamine to the reaction mixture.
    • Continue heating under reflux for several hours to ensure complete reaction.
    • Monitor progress using thin-layer chromatography (TLC).
  • Isolation:

    • Upon completion, cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane).
    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude this compound.

Yield: Typically yields between 60-80% depending on reaction conditions.

Direct Alkylation Method

Another approach involves direct alkylation of a suitable precursor.

Reagents Required:

  • Ethyl butyrate
  • Cyclopentylamine
  • Strong base (e.g., sodium hydride or potassium carbonate)

Procedure:

  • Deprotonation:

    • Deprotonate cyclopentylamine using a strong base to generate the corresponding amide ion.
  • Nucleophilic Attack:

    • Add ethyl butyrate to the deprotonated amine in a solvent such as dimethylformamide (DMF).
    • Stir at elevated temperatures for several hours.
  • Workup:

    • After completion, quench the reaction with water and extract with an organic solvent.
    • Purify using column chromatography.

Yield: This method can provide yields upwards of 70%.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two preparation methods discussed:

Method Starting Materials Reaction Type Yield (%) Advantages Disadvantages
Amino Acid Derivative Synthesis $$ (2R)-2-aminobutyric $$ acid, ethanol Esterification + Coupling 60-80 Simple procedure; good for small-scale synthesis Requires careful control of reaction conditions
Direct Alkylation Ethyl butyrate, cyclopentylamine Nucleophilic substitution 70+ Straightforward; fewer steps involved Requires strong bases; potential side reactions

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(cyclopentylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl (2R)-2-(cyclopentylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(cyclopentylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active (2R)-2-(cyclopentylamino)butanoic acid, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Ester Group Molecular Formula Molecular Weight Key Features/Applications
This compound Cyclopentylamino (C₅H₉NH-) Ethyl C₁₁H₂₁NO₂ 199.29 g/mol High lipophilicity; potential CNS activity due to cyclopentyl group
(R)-Methyl 2-(cyclopentylamino)butanoate Cyclopentylamino (C₅H₉NH-) Methyl C₇H₁₃NO₂ 155.19 g/mol Discontinued; shorter alkyl chain reduces metabolic stability
Ethyl (R)-2-acetamidobutanoate Acetamido (CH₃CONH-) Ethyl C₈H₁₅NO₃ 173.21 g/mol Enhanced hydrogen bonding; research tool in peptide synthesis
Ethyl (2R,3R)-2-amino-3-phenylbutanoate Amino (NH₂-) and phenyl (C₆H₅-) Ethyl C₁₂H₁₇NO₂ 207.27 g/mol Dual functional groups; chiral synthon for pharmaceuticals
Ethyl (R)-2-hydroxy-4-phenylbutanoate Hydroxy (OH) and phenyl (C₆H₅-) Ethyl C₁₂H₁₆O₃ 208.25 g/mol Polar hydroxyl group; intermediate for flavor/fragrance compounds
Ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate Triflate (CF₃SO₃⁻) and phenyl (C₆H₅-) Ethyl C₁₃H₁₅F₃O₅S 340.31 g/mol Reactive triflate group; precursor in cross-coupling reactions

Key Structural Differences and Implications

Substituent Effects: Cyclopentylamino vs. Amino and Phenyl Groups: Ethyl (2R,3R)-2-amino-3-phenylbutanoate combines amino and aromatic groups, making it a versatile building block for non-natural amino acids with applications in drug design .

Ester Group Variations: Ethyl vs.

Functional Group Reactivity: The triflate group in ethyl (R)-4-phenyl-2-triflatebutyrate () acts as a superior leaving group, enabling its use in Suzuki-Miyaura couplings, unlike the hydroxyl group in Ethyl (R)-2-hydroxy-4-phenylbutanoate, which requires activation for further reactions .

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